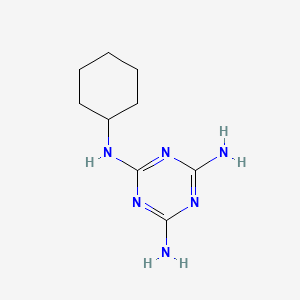
Cyclohexylmelamine
Cat. No. B1619246
Key on ui cas rn:
5606-25-7
M. Wt: 208.26 g/mol
InChI Key: FHEJGRHXJIQFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05998573
Procedure details


A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine which is an intermediate product synthesized in the Reference Example 1, 140 mL of water, and 29.2 g (0.3 mol) of cyclohexylamine was heated while stirring, followed by being reated for 1 hour at reflux temperature. Subsequently, the reaction mixture was added with 40 mL of aqueous solution containing 12 g of sodium hydroxide over 1 hour, followed by aging for 1 hour. Into a reaction mixture obtained, 200 mL of toluene was added, followed by being cooled to room temperature. A crystalline obtained was filtered, followed by washing in order with 100 mL of toluene, and then 100 mL of water, and drying at reduced pressure to obtain 17.9 g (a yield of 86%) of the above-identified compound. Melting point: 151° C.



[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step Three



Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.O.[CH:11]1([NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[OH-].[Na+]>C1(C)C=CC=CC=1>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:17][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=NC(=N1)N)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
29.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
by aging for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a reaction mixture obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A crystalline obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing in order with 100 mL of toluene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
100 mL of water, and drying at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 17.9 g (a yield of 86%) of the above-identified compound
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=NC(=N1)N)NC1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
